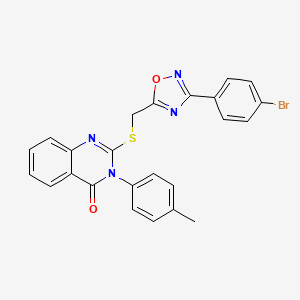
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone derivatives have been a subject of extensive research due to their diverse pharmacological properties. The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a novel molecule that is expected to exhibit significant biological activities based on the structure-activity relationship observed in similar quinazolinone compounds. These compounds have been reported to possess antimicrobial, anti-inflammatory, and antihistaminic properties, making them potential candidates for drug development .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents to form the quinazolinone core, followed by subsequent functionalization to introduce different substituents. For instance, the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with hydrazine hydrate to form a hydrazide, which upon reaction with different reagents can yield various oxadiazole derivatives . The synthesis of the specific compound would likely follow a similar pathway, with the introduction of a bromophenyl group and a p-tolyl group through appropriate intermediates and reactions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. The presence of a 1,3,4-oxadiazole ring and substituents like bromophenyl and p-tolyl groups can influence the molecule's conformation and electronic distribution, potentially affecting its biological activity. Raman analysis and crystal structure determination, as performed on similar compounds, can provide insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of products with different biological activities. The presence of reactive functional groups such as thioethers and oxadiazoles in the molecule allows for further chemical modifications, which can be exploited to synthesize targeted derivatives with enhanced or specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are influenced by the molecular structure, the nature of substituents, and the overall molecular geometry. Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy are used to characterize these compounds and confirm their purity . The antimicrobial and anti-inflammatory activities of these compounds are often evaluated using in vitro and in vivo assays, providing a basis for their potential therapeutic use .
Applications De Recherche Scientifique
H1-Antihistaminic Agents
Compounds similar to 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one have been synthesized and evaluated as potential H1-antihistaminic agents. A study found that these compounds, when tested on guinea pigs, significantly protected the animals from histamine-induced bronchospasm, suggesting their potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
Anti-Inflammatory Activity
Another research domain for similar quinazolinone derivatives involves their anti-inflammatory properties. Studies have synthesized various derivatives and evaluated their effectiveness in reducing inflammation. Some compounds showed significant inhibition of edema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. Research indicates that certain quinazolin-4(3H)-one derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial drugs (Gupta et al., 2008).
Analgesic Activity
Studies have also synthesized derivatives linked to quinazolin-4-one and evaluated them for analgesic properties. These compounds have been tested in animal models and have shown potential as pain relievers (Dewangan et al., 2016).
Corrosion Inhibition
Interestingly, quinazolinone derivatives have been investigated for their application in corrosion inhibition. A study demonstrated that these compounds could effectively inhibit mild steel corrosion in acidic environments, indicating their potential use in industrial applications (Errahmany et al., 2020).
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLDSGVOCNYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
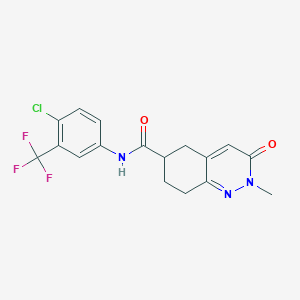
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)
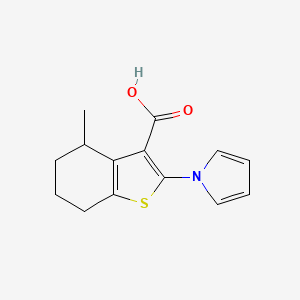
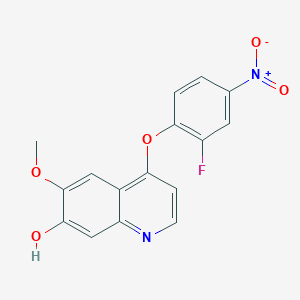
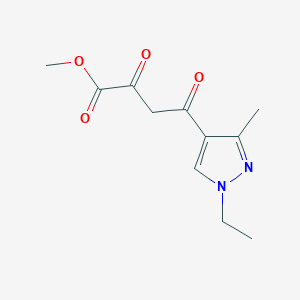
![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

